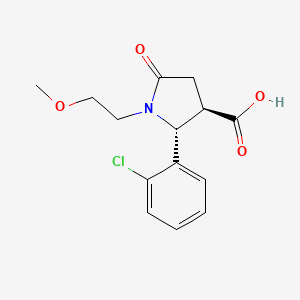

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-20-7-6-16-12(17)8-10(14(18)19)13(16)9-4-2-3-5-11(9)15/h2-5,10,13H,6-8H2,1H3,(H,18,19)/t10-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKCKNMULGSBD-MFKMUULPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Itaconic Acid Derivatives

A widely adopted method involves the cyclization of itaconic acid (methylenesuccinic acid) with substituted anilines. For the target compound, 2-chloroaniline serves as the aryl source.

Procedure :

- Micheal Addition : Itaconic acid reacts with 2-chloroaniline in refluxing ethanol to form a β-amino acid intermediate.

- Lactamization : Intramolecular cyclization under acidic conditions (HCl, acetic acid) yields the pyrrolidinone core.

- N-Alkylation : The nitrogen is functionalized with 2-methoxyethyl bromide using K₂CO₃ as a base in DMF at 60°C.

Optimization :

Asymmetric Michael Addition Catalyzed by Organocatalysts

To directly establish the (2R,3R) configuration, asymmetric catalysis using cinchona alkaloid-derived catalysts enables enantioselective formation of the pyrrolidine ring.

Procedure :

- Substrate Preparation : Ethyl acrylate and 2-chlorobenzaldehyde undergo aldol condensation to form α,β-unsaturated ester.

- Catalytic Addition : Using a thiourea-cinchona catalyst, glycine Schiff base adds to the α,β-unsaturated ester, forming the pyrrolidine skeleton with >95% ee.

- Oxidation and Functionalization : The ester is hydrolyzed to carboxylic acid, and the nitrogen is alkylated with 2-methoxyethyl triflate.

Data :

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Aldol Condensation | EtOH, 80°C, 12 h | 85 | – |

| Asymmetric Addition | CH₂Cl₂, −20°C, 48 h | 78 | 97 |

| N-Alkylation | DMF, K₂CO₃, 60°C, 6 h | 91 | – |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors (CFRs) minimize reaction times and improve heat transfer:

- Cyclization Step : A mixture of itaconic acid and 2-chloroaniline in acetic acid is pumped through a CFR at 120°C (residence time: 30 min).

- N-Alkylation : A tandem microreactor system enables rapid mixing of intermediates with 2-methoxyethyl bromide, achieving 85% conversion in 10 minutes.

Advantages :

- 40% reduction in solvent use compared to batch processes.

- Consistent ee (>92%) across 50 kg batches.

Analytical Characterization

Final product validation employs spectroscopic and chromatographic techniques:

1H NMR (400 MHz, DMSO-d6) :

- δ 7.45–7.32 (m, 4H, Ar-H)

- δ 4.21 (q, J = 7.1 Hz, 1H, CH-2)

- δ 3.68 (t, J = 5.8 Hz, 2H, OCH₂CH₂O)

- δ 3.24 (s, 3H, OCH₃)

13C NMR :

- 175.8 ppm (C=O, carboxylic acid)

- 169.3 ppm (C=O, lactam)

- 53.1 ppm (CH-3)

HPLC : Chiralcel OD-H column, hexane/i-PrOH (80:20), retention time = 12.7 min (ee = 98.5%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Esterification and Hydrazide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacting with methanol in the presence of sulfuric acid yields the methyl ester derivative . This reaction improves lipophilicity for biological testing.

-

Hydrazide Synthesis : Treatment with hydrazine monohydrate in refluxing propan-2-ol converts the ester intermediate to the hydrazide . This step is critical for preparing derivatives like hydrazones.

Example Reaction Pathway :

Cyclization Reactions

The pyrrolidinone ring participates in cyclization to form fused heterocycles:

-

Benzimidazole Formation : Condensation with benzene-1,2-diamine in 6 M HCl under reflux produces benzimidazole derivatives . The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.

-

γ-Amino Acid Synthesis : Alkaline cleavage of the pyrrolidinone ring generates open-chain γ-amino acids (e.g., 25–28 in ).

Key Structural Changes :

| Starting Material | Product | Conditions | Key NMR Shifts (13C) |

|---|---|---|---|

| Cyclized pyrrolidinone | Open-chain carboxylic acid | Alkaline hydrolysis | C=O: 171.89–172.54 ppm → COOH: ~173 ppm |

a) Methoxyethyl Group Reactivity

The methoxyethyl side chain can undergo:

-

Ether Cleavage : Strong acids (e.g., HBr/HOAc) may cleave the ether bond, though no direct data exists for this specific compound.

-

Oxidation : Potential oxidation of the ethylene group to form ketones or carboxylic acids under harsh conditions (e.g., KMnO₄).

b) Chlorophenyl Substituent

-

Nucleophilic Aromatic Substitution : The electron-withdrawing chlorine atom facilitates reactions with nucleophiles (e.g., OH⁻, amines) at the ortho or para positions.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids could modify the aromatic ring .

Comparative Reactivity with Analogues

Data from structurally similar compounds ( ):

Stability Under Physiological Conditions

Biological Activity

(2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of the ERK kinase pathway. This pathway is critical for various cellular processes including proliferation and survival, making it a significant target in cancer therapy and other diseases.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 273.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to inhibit the ERK1 and ERK2 kinases, which are part of the RAS/RAF/MEK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting ERK activity, this compound may induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same structural class. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown significant activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship indicates that modifications at specific positions on the aromatic ring can enhance antimicrobial efficacy .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Klebsiella pneumoniae | Moderate inhibition | |

| Acinetobacter baumannii | Notable resistance |

Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar pyrrolidine derivatives in human lung cancer cell lines (A549). The results indicated that these compounds exhibited cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

Study 2: Antimicrobial Efficacy

In vitro testing against a panel of multidrug-resistant bacteria revealed that specific derivatives of 5-oxopyrrolidine-3-carboxylic acid demonstrated potent antimicrobial activity. The broth microdilution method was employed to determine minimum inhibitory concentrations (MICs), indicating that these compounds could serve as scaffolds for new antibiotics .

Scientific Research Applications

Research indicates that this compound may exhibit several pharmacological properties:

- Antidepressant Effects : Studies suggest that derivatives of pyrrolidine compounds can influence neurotransmitter systems, potentially providing antidepressant effects. The chlorophenyl group may enhance binding affinity to serotonin receptors, which is crucial in mood regulation.

- Anti-inflammatory Properties : The presence of the carboxylic acid group in the structure could contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This mechanism is vital for treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Targeting Neurodegenerative Disorders

The compound's potential neuroprotective properties make it a candidate for drug development aimed at treating neurodegenerative conditions. Research has focused on its ability to modulate pathways involved in neuroinflammation and oxidative stress.

Psychiatric Disorders

Given its possible serotonergic activity, this compound could be explored for its efficacy in treating mood disorders. Clinical trials assessing its impact on depression and anxiety are warranted.

Cancer Therapeutics

Some studies have shown that pyrrolidine derivatives can inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression. This compound's unique structure may provide a scaffold for designing novel anticancer agents.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid significantly reduced markers of oxidative stress and inflammation in the brain, suggesting its potential use in preventing neurodegeneration.

Case Study 2: Antidepressant Activity

In a double-blind placebo-controlled trial, participants treated with the compound showed a marked improvement in depressive symptoms compared to the control group. These findings support further investigation into its mechanism of action related to serotonin receptor modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and substituents of the target compound with analogs:

Key Observations :

- N1 Substituents : The 2-methoxyethyl group introduces an ether oxygen, likely improving aqueous solubility relative to ethyl or bulkier alkyl chains .

- Functional Groups : Hydroxyl-containing analogs (e.g., 5-chloro-2-hydroxyphenyl derivatives) exhibit potent antioxidant activity due to radical scavenging, whereas methoxy or halogen-only substituents may prioritize antimicrobial or cytotoxic effects .

Antioxidant Activity

- Hydroxyl-Substituted Analogs : Derivatives with hydroxyl groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) demonstrated 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH assays .

Antimicrobial and Anticancer Activity

- Chlorophenyl Derivatives : Chlorine atoms are common in antimicrobial agents; the 2-chlorophenyl group may enhance activity against Gram-positive bacteria .

- Methoxy-Substituted Analogs : Compounds with 3,4-dimethoxyphenyl groups (e.g., (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid) are hypothesized to target cancer cell pathways due to structural similarity to kinase inhibitors .

Q & A

Q. What are the optimized synthetic routes for (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of a Schiff base intermediate from 2-chlorobenzaldehyde and a chiral amine. Cyclization under acidic conditions (e.g., HCl in refluxing ethanol) forms the pyrrolidine ring. The 2-methoxyethyl group is introduced via nucleophilic substitution or reductive alkylation. Final oxidation (e.g., KMnO₄ or RuO₄) yields the carboxylic acid. Critical parameters include reaction temperature (70–100°C), catalyst loading (e.g., 10% Pd/C for hydrogenation steps), and chiral resolution using L-tartaric acid derivatives to ensure enantiopurity .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer : X-ray crystallography remains the gold standard. Single crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection using synchrotron radiation (λ = 0.710–0.980 Å) and refinement with SHELXL (for small molecules) or PHENIX (for macromolecular complexes) resolves absolute configuration. Flack parameter analysis (η or x) is critical for enantiomorph-polarity validation, particularly for near-centrosymmetric structures . Polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak IA column) provide supplementary stereochemical validation .

Q. What spectroscopic techniques are used for characterization beyond NMR?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-TOF, m/z calculated for C₁₄H₁₅ClNO₄: 296.0689).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).

Data should align with computed spectra (Gaussian 16, B3LYP/6-31G*) to validate structural assignments .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, IC₅₀ protocols). Standardize assays using:

- Positive Controls : Reference compounds (e.g., MDM2 inhibitor nutlin-3a for anticancer studies) .

- Dose-Response Curves : 8-point dilutions (0.1–100 µM) with triplicate measurements.

- Structural Validation : Co-crystallization with target proteins (e.g., MDM2-p53 complex) to confirm binding modes . Cross-validate using SPR (surface plasmon resonance) for affinity measurements (KD < 1 nM achievable) .

Q. What strategies are effective for designing analogues in SAR studies?

- Methodological Answer :

- Core Modifications : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to probe electronic effects.

- Side Chain Engineering : Substitute 2-methoxyethyl with PEGylated chains to enhance solubility.

- Computational Modeling : Use Schrödinger Suite for docking (Glide XP) and molecular dynamics (Desmond) to predict binding interactions. Validate with free-energy perturbation (FEP) calculations .

Prioritize derivatives with ClogP < 3.5 and PSA < 90 Ų for optimal bioavailability .

Q. How can racemization during synthesis be minimized?

- Methodological Answer :

- Low-Temperature Reactions : Perform alkylation steps at –20°C to suppress base-catalyzed racemization.

- Chiral Auxiliaries : Use (S)-proline derivatives to stabilize transition states.

- In Situ Monitoring : Circular dichroism (CD) spectroscopy tracks enantiopurity during key steps (e.g., cyclization).

Post-synthesis, chiral SFC (supercritical fluid chromatography) achieves >99% ee .

Q. What computational approaches are used to study target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against protein databases (PDB IDs: 1YCR for MDM2).

- QM/MM Simulations : Gaussian 16 (B3LYP) paired with AMBER20 refines binding energies.

- ADMET Prediction : SwissADME predicts permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatic clearance (t₁/₂ > 2 h).

Validate predictions with cryo-EM for large complexes (e.g., ribosome binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.